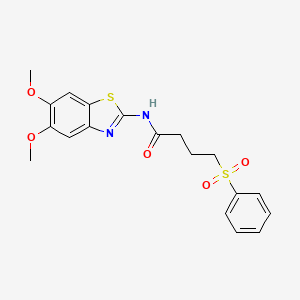

4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S2/c1-25-15-11-14-17(12-16(15)26-2)27-19(20-14)21-18(22)9-6-10-28(23,24)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCFGHZBTXUOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This compound's unique structure suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.45 g/mol. The compound features a benzenesulfonyl group , a butanamide chain , and dimethoxy substituents on the benzothiazole ring, enhancing its solubility and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | TBD |

| Similar Benzothiazole Derivative | Antifungal | Candida albicans | 6.12 µM |

| Similar Benzothiazole Derivative | Antimycobacterial | Mycobacterium tuberculosis | TBD |

Antitumor Activity

Compounds within the benzothiazole class have demonstrated promising antitumor activity in vitro. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, compounds with dimethoxy substitutions exhibited higher antiproliferative effects compared to their non-substituted counterparts.

Case Study:

A study on benzothiazole derivatives indicated that those with specific substituents (like nitro or chloro groups) displayed enhanced activity against various cancer cell lines. The compounds were tested using both 2D and 3D culture systems to assess their effectiveness in a more physiologically relevant environment.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to downstream effects such as:

- Inhibition of cell proliferation: By interfering with cell cycle progression.

- Induction of apoptosis: Triggering programmed cell death in malignant cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Understanding the SAR is crucial for optimizing its biological activity:

- Functional Group Variation: Modifying the sulfonamide or methoxy groups can significantly alter the compound's interaction with biological targets.

- Chain Length Adjustment: Variations in the butanamide chain length may influence solubility and cellular uptake.

Comparison with Similar Compounds

Key Observations :

- Benzothiazole vs.

- Sulfonamide/Sulfonyl Groups : The benzenesulfonyl group in the target compound differs from the trifluoromethyl-benzenesulfonyl group in ; the latter’s electron-withdrawing CF₃ group could increase acidity and reactivity, whereas the plain benzenesulfonyl group may prioritize hydrophobic interactions.

- Methoxy Substitutions : The 5,6-dimethoxy configuration on benzothiazole (target compound) contrasts with the single methoxy group in , likely affecting solubility and steric hindrance.

Pharmacokinetic and Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

- Solubility: The 5,6-dimethoxy groups may improve aqueous solubility compared to non-methoxy benzothiazoles (e.g., ), similar to methoxy-substituted flavonoids.

- Metabolic Stability : The benzenesulfonyl group could reduce metabolic degradation compared to nitroso-containing analogs like , which are prone to redox reactions.

- Bioactivity : Benzothiazoles with sulfonamide linkages (e.g., ) have shown kinase inhibitory activity, suggesting the target compound may share this trait.

Q & A

Q. What are the key steps in synthesizing 4-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Coupling reactions : Reacting benzenesulfonyl chloride with intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide) to introduce the sulfonyl group .

- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the butanamide moiety to the benzothiazole core .

- Purification : Employing column chromatography or recrystallization with solvents like ethanol or acetonitrile to isolate the compound .

Optimization strategies : Adjust reaction temperatures (e.g., 60–80°C for amidation), use catalysts (e.g., DMAP), and monitor progress via thin-layer chromatography (TLC) .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

- Analytical Techniques :

- HPLC : Quantify purity (>95%) using a C18 column with a methanol/water gradient .

- NMR Spectroscopy : Confirm structural assignments (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 491.1 for C₂₁H₂₃N₂O₅S₂) .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

- In vitro enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .

- Cytotoxicity : Test on cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Solubility profiling : Use shake-flask methods in PBS (pH 7.4) or DMSO to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Modify substituents :

- Replace 5,6-dimethoxy groups with halogenated or alkyl variants to probe steric/electronic effects .

- Alter the benzothiazole core to thiazolo[5,4-d]pyrimidine for enhanced π-stacking .

- Assay Design :

- Parallel synthesis of derivatives followed by high-throughput screening (HTS) against target enzymes (e.g., tyrosine kinases) and off-target panels .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP-binding pockets .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Systematic Review : Compare assay conditions (e.g., cell line origins, serum concentrations) that may influence IC₅₀ variability .

- Control Experiments :

- Replicate studies with standardized protocols (e.g., same batch of compound, identical buffer pH).

- Validate target engagement via cellular thermal shift assays (CETSA) .

Q. What experimental strategies assess the compound’s stability and metabolic fate?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) to identify degradation products .

- Metabolic Profiling :

- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How to evaluate its environmental impact and degradation pathways?

Methodological Answer:

- Environmental Fate Studies :

- Use OECD 301B guidelines to assess biodegradability in activated sludge .

- Measure soil adsorption coefficients (Kₒc) via batch equilibrium experiments .

- Photolysis : Exclude to UV light (λ = 254 nm) and monitor breakdown products with GC-MS .

Q. What methods elucidate its multi-target effects in complex biological systems?

Methodological Answer:

- Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to map interactomes .

- Transcriptomics : Conduct RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Network Pharmacology : Integrate omics data with STRING or KEGG databases to predict off-target nodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.